molecular formula C16H16ClNO3S B2964939 2-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide CAS No. 1396746-85-2

2-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

Cat. No.: B2964939
CAS No.: 1396746-85-2
M. Wt: 337.82
InChI Key: QUQNGCFTAAUTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : The compound is also referred to as 2-chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide .

Physical and Chemical Properties Analysis

  • Biological Properties : Derivatives of 1,3-diazole (such as this compound) exhibit various biological activities, including antibacterial, antifungal, and antioxidant effects .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and is particularly important in the regulation of blood glucose levels.

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific biochemical pathways it influences. Given the broad range of activities associated with indole derivatives, the effects could potentially be wide-ranging . .

Properties

IUPAC Name

2-chloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-14-7-3-4-8-15(14)22(20,21)18-11-16(19)10-9-12-5-1-2-6-13(12)16/h1-8,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQNGCFTAAUTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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